Author: BenchChem Technical Support Team. Date: January 2026
Abstract: This technical guide provides a comprehensive overview of 4-Fluoro-3-(methylsulfonyl)benzaldehyde, a crucial building block for researchers, medicinal chemists, and drug development professionals. The document elucidates the molecule's unique structural features, physicochemical properties, and its strategic importance in contemporary pharmaceutical research, particularly in the synthesis of targeted protein degraders. A detailed, field-proven synthetic protocol is presented, alongside a thorough analysis of its spectroscopic signature for unambiguous identification. The guide emphasizes the causality behind experimental choices, ensuring both technical accuracy and practical applicability for scientists engaged in advanced organic synthesis and drug discovery.
Introduction: The Strategic Importance of a Multifunctional Building Block
4-Fluoro-3-(methylsulfonyl)benzaldehyde is a substituted aromatic aldehyde that has garnered significant interest in medicinal chemistry. Its structure is distinguished by three key functional groups strategically positioned on a benzene ring: a reactive aldehyde, an electron-withdrawing methylsulfonyl group, and a metabolically robust fluorine atom. This unique combination of functionalities makes it an exceptionally valuable intermediate in the synthesis of complex, high-value molecules, particularly in the burgeoning field of targeted protein degradation (e.g., PROTACs).[1]
The aldehyde group serves as a versatile chemical handle for a wide array of synthetic transformations, including reductive aminations, Wittig reactions, and condensations, allowing for the facile introduction of diverse chemical moieties. The potent electron-withdrawing nature of the methylsulfonyl group significantly influences the reactivity of the aromatic ring and the aldehyde. Concurrently, the fluorine atom at the C4 position often enhances the metabolic stability and modulates the pharmacokinetic properties of the final drug candidate, a common strategy in modern drug design.
This guide will delve into the synthesis, characterization, and application of this key intermediate, providing the technical insights necessary for its effective utilization in a research and development setting.
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C2 [label="C"];
C3 [label="C"];
C4 [label="C"];
C5 [label="C"];
C6 [label="C"];
CHO_C [label="C", pos="2.5,0!"];
CHO_H [label="H", pos="3.2,-0.5!"];
CHO_O [label="O", pos="3.2,0.5!"];
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C5 [pos="0.5,-0.866!"];
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C1 -- C2 -- C3 -- C4 -- C5 -- C1;
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CHO_C -- CHO_O [style=double, len=0.8];
C3 -- S;
S -- O1_S [style=double, len=0.8];
S -- O2_S [style=double, len=0.8];
S -- CH3_S;
C4 -- F;
// Attach hydrogens to the ring
C2 -- H2;
C5 -- H5;
C1 -- C6 [style=invis]; // Invisible edge for positioning H6
C6 -- H6 [style=invis];
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Figure 1: Chemical Structure of 4-Fluoro-3-(methylsulfonyl)benzaldehyde.
Physicochemical and Safety Data
A summary of the key properties of 4-Fluoro-3-(methylsulfonyl)benzaldehyde is provided below. This data is essential for reaction planning, safety assessment, and analytical characterization.
| Property | Value | Reference(s) |
| CAS Number | 914636-50-3 | [1][2] |
| Molecular Formula | C₈H₇FO₃S | [1] |
| Molecular Weight | 202.20 g/mol | [1] |
| Appearance | Solid (predicted) | |
| Purity | ≥95-97% (typical commercial grade) | [1] |
| Storage | Room temperature | [1] |
Safety Profile:
While specific GHS hazard data for this exact compound is not universally compiled, data from closely related analogs such as 3-Fluoro-4-(methylsulfonyl)benzaldehyde suggests the following precautions should be taken[3]:
-
Hazard Class: Acute Toxicity, Oral (Category 4)
-
Signal Word: Warning
-
Hazard Statement: H302 (Harmful if swallowed)
-
Precautionary Statement: P301 + P312 + P330 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.)
Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times when handling this compound. Work should be conducted in a well-ventilated fume hood.
Synthesis and Mechanistic Rationale
The synthesis of 4-Fluoro-3-(methylsulfonyl)benzaldehyde is not widely detailed in standard chemical literature. However, a robust and logical synthetic route can be designed based on well-established transformations reported for analogous structures, particularly the synthesis of p-methylsulfonyl benzaldehyde.[4] The proposed two-step synthesis is efficient, scalable, and relies on readily available starting materials.
Proposed Synthetic Pathway:
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Figure 2: Proposed synthetic workflow for 4-Fluoro-3-(methylsulfonyl)benzaldehyde.
Step 1: Synthesis of 4-Fluoro-3-(methylthio)benzaldehyde
The initial step involves a nucleophilic aromatic substitution (SNAr) reaction. The starting material, 3-bromo-4-fluorobenzaldehyde, is treated with sodium thiomethoxide (NaSMe).
-
Causality of Reagent Choice: The fluorine atom at C4 strongly activates the ring towards nucleophilic attack, particularly at the C3 position where the bromine atom is located. Bromine is a good leaving group, facilitating the substitution by the thiomethoxide nucleophile. This reaction is often catalyzed by a phase-transfer catalyst to improve the reaction rate between the aqueous sodium thiomethoxide and the organic substrate.[4]
Step 2: Oxidation to 4-Fluoro-3-(methylsulfonyl)benzaldehyde
The thioether intermediate is then oxidized to the corresponding sulfone.
-
Causality of Reagent Choice: Hydrogen peroxide (H₂O₂) is a common and effective oxidizing agent for this transformation. The reaction is typically catalyzed by a species like sodium tungstate (Na₂WO₄) or performed in an acidic medium like formic acid.[4] The catalyst enhances the oxidizing power of the peroxide, ensuring a complete and clean conversion of the thioether to the sulfone without over-oxidizing the aldehyde group. Careful control of stoichiometry (at least two equivalents of H₂O₂) and temperature is crucial for high yields.
Detailed Experimental Protocol (Prophetic)
This protocol is a prophetic example based on analogous, published procedures and has not been experimentally validated verbatim.
Step A: Synthesis of 4-Fluoro-3-(methylthio)benzaldehyde
-
To a stirred solution of 3-bromo-4-fluorobenzaldehyde (1.0 eq) in a suitable solvent such as DMF or DMSO, add sodium thiomethoxide (1.2 eq).
-
Add a catalytic amount of a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.05 eq).
-
Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude thioether intermediate.
Step B: Synthesis of 4-Fluoro-3-(methylsulfonyl)benzaldehyde
-
Dissolve the crude 4-fluoro-3-(methylthio)benzaldehyde (1.0 eq) in glacial acetic acid or formic acid.[4]
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add hydrogen peroxide (30% aqueous solution, 2.2-2.5 eq) dropwise, ensuring the internal temperature does not exceed 15-20 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC/LC-MS analysis indicates complete oxidation.
-
Carefully quench the reaction by pouring it into a cold, saturated solution of sodium bisulfite to destroy any excess peroxide.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting solid by recrystallization or silica gel chromatography to afford the final product, 4-Fluoro-3-(methylsulfonyl)benzaldehyde.
Spectroscopic and Analytical Characterization (Predicted)
Unambiguous characterization of the final product is critical. The following section details the predicted spectroscopic data based on the analysis of structurally similar compounds and fundamental principles of spectroscopy.[5][6][7]
| Technique | Predicted Data |
| ¹H NMR (400 MHz, CDCl₃) | δ ~10.1 (s, 1H, -CHO), ~8.2-8.4 (m, 2H, Ar-H), ~7.5 (t, 1H, Ar-H), ~3.2 (s, 3H, -SO₂CH₃) |
| ¹³C NMR (101 MHz, CDCl₃) | δ ~189-191 (-CHO), ~165 (d, J≈260 Hz, C-F), ~140-145 (Ar-C), ~130-135 (Ar-C), ~115-120 (d, J≈20 Hz, C-CH), ~45 (-SO₂CH₃) |
| ¹⁹F NMR (376 MHz, CDCl₃) | δ ~ -105 to -115 ppm (relative to CFCl₃) |
| IR (ATR) | ν ~3050-3100 (Ar C-H), ~2850, 2750 (Aldehyde C-H), ~1700 (C=O stretch), ~1310, 1150 (S=O stretch) |
| Mass Spec (ESI+) | m/z 203.02 [M+H]⁺, 225.00 [M+Na]⁺ |
Rationale for NMR Predictions:
-
¹H NMR: The aldehyde proton is expected to be highly deshielded, appearing as a singlet around 10.1 ppm. The aromatic protons will exhibit complex splitting patterns due to coupling with each other and with the fluorine atom. The protons ortho to the aldehyde and sulfonyl groups will be the most deshielded. The methyl group of the sulfone will be a sharp singlet around 3.2 ppm.
-
¹³C NMR: The aldehyde carbon will be in the typical range of ~190 ppm. The carbon directly bonded to the fluorine will show a large one-bond coupling constant (¹JCF) of approximately 260 Hz. The other aromatic carbons will show smaller C-F couplings. The methyl carbon of the sulfone is expected around 45 ppm.
-
¹⁹F NMR: The chemical shift is predicted based on values for similar fluoroaromatic compounds. The signal will likely be a multiplet due to coupling with the aromatic protons.
Applications in Drug Discovery: A Gateway to Novel Therapeutics
The primary utility of 4-Fluoro-3-(methylsulfonyl)benzaldehyde lies in its role as a versatile intermediate for constructing more complex molecules, particularly within the pharmaceutical industry.
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Figure 3: Exemplary workflow showing the use of the title compound in PROTAC synthesis.
Role as a Protein Degrader Building Block
A key application is in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. 4-Fluoro-3-(methylsulfonyl)benzaldehyde can be elaborated into the "warhead" component of a PROTAC, which binds to the protein of interest. The aldehyde functionality allows for the covalent or non-covalent attachment of linkers that connect the warhead to the E3 ligase-binding moiety.
The methylsulfonyl group can form crucial hydrogen bonds or other interactions within the target protein's binding pocket, enhancing affinity and selectivity. The fluorine atom, as previously mentioned, can improve the drug-like properties of the final PROTAC molecule.
Conclusion
4-Fluoro-3-(methylsulfonyl)benzaldehyde is a high-value chemical intermediate with significant potential in modern drug discovery. Its unique trifunctional nature provides a powerful platform for the synthesis of complex molecular architectures. While detailed synthetic and characterization data are not abundant in the public literature, this guide has provided a robust, scientifically-grounded framework for its preparation and identification based on established chemical principles and analogous transformations. As the field of targeted protein degradation continues to expand, the demand for such strategically functionalized building blocks is expected to grow, solidifying the importance of 4-Fluoro-3-(methylsulfonyl)benzaldehyde in the synthetic chemist's toolbox.
References
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Supporting Information for Catalyst-free radical fluorination of sulfonyl hydrazides in water. The Royal Society of Chemistry. Available at: [Link]
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Qian, S.-S., & Cui, H.-Y. (2009). 4-(Methylsulfonyl)benzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3029. Available at: [Link]
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Jadhav, S. N., Kumbhar, A. S., Rode, C. V., & Salunkhe, R. S. Supporting Information for Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. Royal Society of Chemistry. Available at: [Link]
- Bayer AG. (1986). Preparation of 4-fluoro-3-phenoxy-benzal-dehyde acetals and intermediates therefor. U.S. Patent 4,626,601.
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Electronic Supplementary Information. The Royal Society of Chemistry. Available at: [Link]
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Electronic Supplementary Information for A mild and general method for the synthesis of aldehydes from carboxylic acids. The Royal Society of Chemistry. Available at: [Link]
- F. Hoffmann-La Roche AG. (2011). Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides. U.S. Patent 8,076,515B2.
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ChemWhat. 4-Fluoro-3-(methylsulfonyl)benzaldehyde CAS#: 914636-50-3. Available at: [Link]
- Los Alamos National Security, LLC. (2012). Advanced drug development and manufacturing. European Patent EP2511844A2.
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Hangzhou Haorui Chemical Co., Ltd. 3-Fluoro-4-(methylsulfonyl)benzaldehyde. Available at: [Link]
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SpectraBase. 4-Fluorobenzaldehyde - Optional[19F NMR] - Chemical Shifts. Available at: [Link]
- Chengdu Organic Chemicals Co., Ltd., Chinese Academy of Sciences. (2014). Preparation method of p-methylsulfonyl benzaldehyde. Chinese Patent CN102675167B.
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ResearchGate. (PDF) 4-(Methylsulfonyl)benzaldehyde. Available at: [Link]
- Merck Sharp & Dohme Corp. (2020). Methods and intermediates for preparing therapeutic compounds. U.S. Patent 10,696,657B2.
-
SpectraBase. Benzaldehyde, 3-methoxy-4-[(methylsulfonyl)oxy]- - Optional[13C NMR] - Chemical Shifts. Available at: [Link]
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